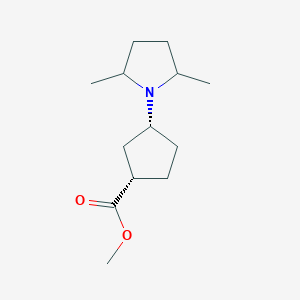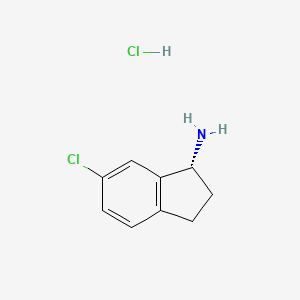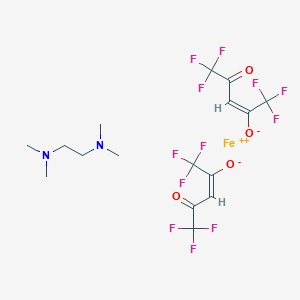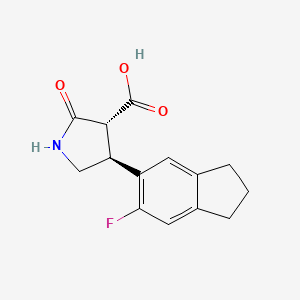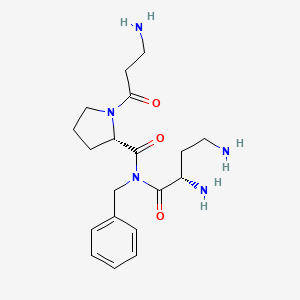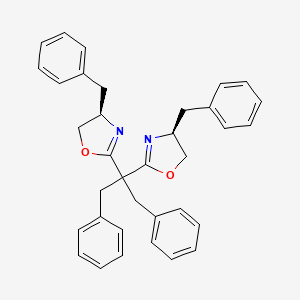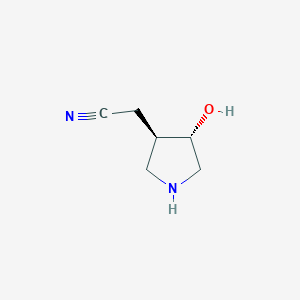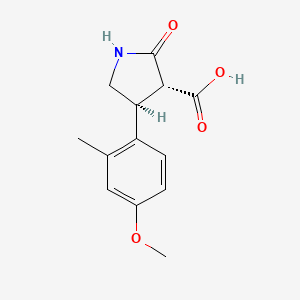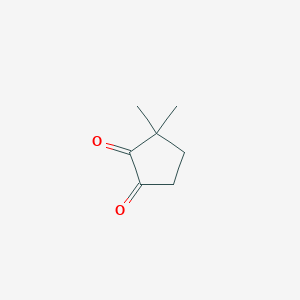
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a piperidine moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro and piperidine substituents. The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions using piperidine and an appropriate leaving group.
Oxidation to Carboxylic Acid: The carboxylic acid group can be introduced by oxidizing an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Cyclization: Acidic or basic catalysts, heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of the chloro group.
科学的研究の応用
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chloro and carboxylic acid groups can further modulate the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
4-Chloro-1-(2-(morpholin-4-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Chloro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Contains a pyrrolidine ring instead of piperidine.
4-Chloro-1-(2-(azepan-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Features an azepane ring instead of piperidine.
Uniqueness
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the piperidine ring, which can enhance its pharmacological properties and binding affinity to biological targets. The combination of the chloro, piperidine, and carboxylic acid groups provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
4-chloro-1-(2-piperidin-1-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16ClN3O2/c12-9-8-15(13-10(9)11(16)17)7-6-14-4-2-1-3-5-14/h8H,1-7H2,(H,16,17) |
InChIキー |
ZEHNEKITMWJSLL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2C=C(C(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


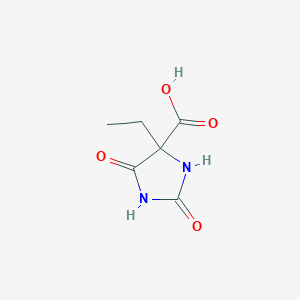
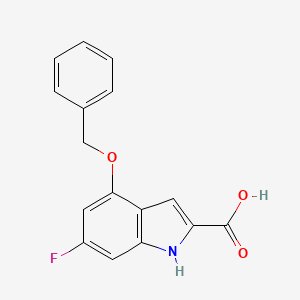
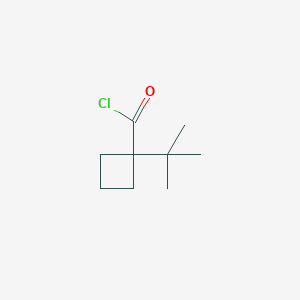
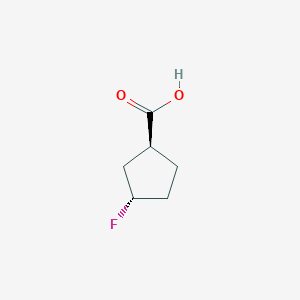
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
